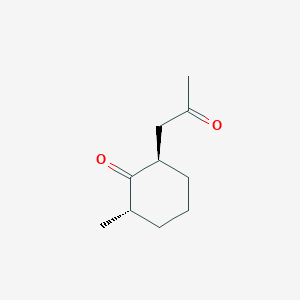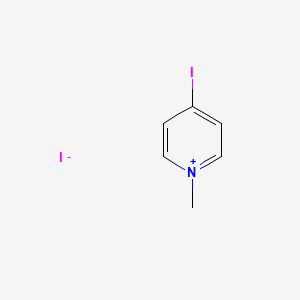
3-(2,4-Dimethylphenyl)-1-hexylquinazoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethylphenyl)-1-hexylquinazoline-2,4-dione is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a 2,4-dimethylphenyl group and a hexyl chain attached to the quinazoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-1-hexylquinazoline-2,4-dione typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 2,4-Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,4-dimethylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Hexyl Chain: The hexyl chain can be attached through a nucleophilic substitution reaction using hexyl bromide and a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dimethylphenyl)-1-hexylquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
3-(2,4-Dimethylphenyl)-1-hexylquinazoline-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dimethylphenyl)-1-hexylquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethylphenylquinazoline: Lacks the hexyl chain, which may affect its solubility and biological activity.
1-Hexylquinazoline-2,4-dione: Lacks the 2,4-dimethylphenyl group, which may influence its chemical reactivity and interactions.
Uniqueness
3-(2,4-Dimethylphenyl)-1-hexylquinazoline-2,4-dione is unique due to the combination of the 2,4-dimethylphenyl group and the hexyl chain, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
60942-86-1 |
|---|---|
Fórmula molecular |
C22H26N2O2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
3-(2,4-dimethylphenyl)-1-hexylquinazoline-2,4-dione |
InChI |
InChI=1S/C22H26N2O2/c1-4-5-6-9-14-23-20-11-8-7-10-18(20)21(25)24(22(23)26)19-13-12-16(2)15-17(19)3/h7-8,10-13,15H,4-6,9,14H2,1-3H3 |
Clave InChI |
WZPHZJKLBNFTKJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C2=CC=CC=C2C(=O)N(C1=O)C3=C(C=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


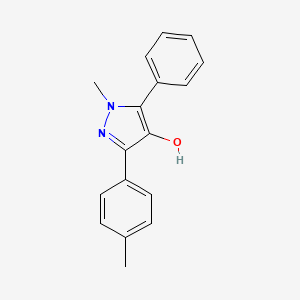
![Benzamide, N-[[(1-thioxoethyl)amino]carbonyl]-](/img/structure/B14620902.png)
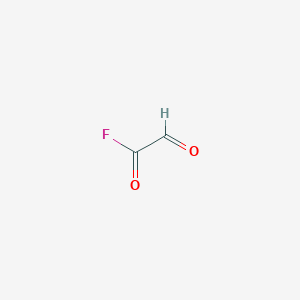
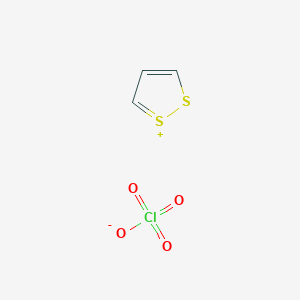
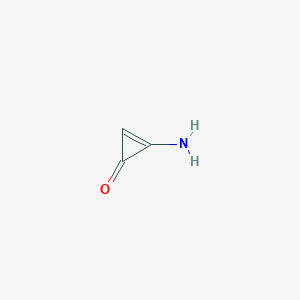
![2-[(Dimethylamino)methylidene]heptanal](/img/structure/B14620909.png)
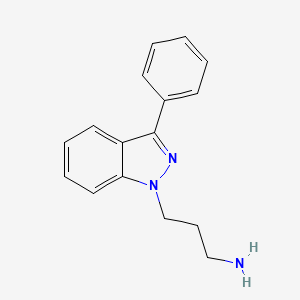
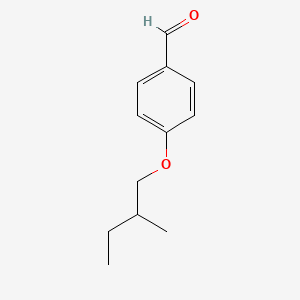
![N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide](/img/structure/B14620925.png)
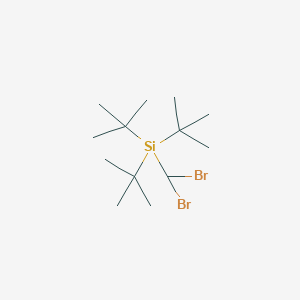
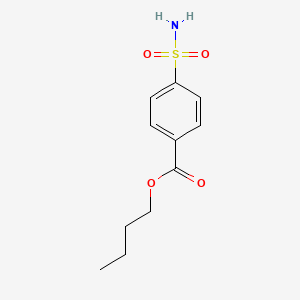
![2'-[(E)-(4-Chlorophenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14620951.png)
